![molecular formula C7H8N2O3 B13182441 2-(Methoxymethyl)pyrimidine-5-carboxylic acid](/img/structure/B13182441.png)
2-(Methoxymethyl)pyrimidine-5-carboxylic acid
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Overview
Description
2-(Methoxymethyl)pyrimidine-5-carboxylic acid is a heterocyclic organic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methoxymethyl)pyrimidine-5-carboxylic acid can be achieved through several methods. One common approach involves the reaction of 5-bromo-2-methoxypyrimidine with n-butyllithium followed by carbonation with carbon dioxide. This method yields the desired carboxylic acid derivative .
Another method involves the hydrolysis of the corresponding ester, 2-(Methoxymethyl)pyrimidine-5-carboxylate, using sodium hydroxide in aqueous dioxane. The product is then isolated after acidification with hydrochloric acid .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
2-(Methoxymethyl)pyrimidine-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrimidine derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The methoxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Substitution reactions often require catalysts such as palladium or copper and can be carried out under mild to moderate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine-5-carboxylic acid derivatives, while reduction can produce various reduced forms of the compound.
Scientific Research Applications
2-(Methoxymethyl)pyrimidine-5-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex pyrimidine derivatives.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(Methoxymethyl)pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory effects are attributed to the inhibition of certain inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, and tumor necrosis factor-α . The compound may also interact with other cellular pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-amino-2-(methoxymethyl)pyrimidine-5-carboxylic acid
- 2-methylpyrimidine-5-carboxylic acid
- methyl 5-(methoxymethyl)furan-2-carboxylate
Uniqueness
2-(Methoxymethyl)pyrimidine-5-carboxylic acid is unique due to its specific substitution pattern on the pyrimidine ring. This substitution imparts distinct chemical and biological properties, making it a valuable compound for various research applications. Its methoxymethyl group and carboxylic acid functionality provide versatility in chemical reactions and potential biological activities.
Biological Activity
2-(Methoxymethyl)pyrimidine-5-carboxylic acid is a pyrimidine derivative characterized by its unique structure, which includes a methoxymethyl group at the second position and a carboxylic acid group at the fifth position. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
- Molecular Formula : C7H9N3O3
- Molecular Weight : 183.16 g/mol
The presence of the methoxymethyl and carboxylic acid groups contributes to its reactivity and interaction with various biological targets, making it a candidate for further research into its therapeutic applications.
Research indicates that compounds similar to this compound can inhibit key enzymes involved in nucleotide metabolism, such as dihydrofolate reductase (DHFR) and thymidylate synthase (TS), which are essential for DNA synthesis. These interactions suggest that this compound may have potential applications in developing antitumor and antimicrobial agents.
Antitumor Activity
Studies have shown that pyrimidine derivatives can exhibit significant anticancer properties. For instance, analogs of this compound have been synthesized to evaluate their binding affinities to DHFR, revealing promising results in inhibiting cancer cell proliferation. The inhibition of DHFR is particularly relevant in cancer therapy, as it plays a crucial role in DNA synthesis and cell division.
Antimicrobial Activity
The compound has also been studied for its antimicrobial properties. Research indicates that pyrimidine derivatives can inhibit the growth of various bacterial strains, suggesting that this compound may possess similar activities. The minimum inhibitory concentration (MIC) values for related compounds have demonstrated effectiveness against pathogens such as E. faecalis and P. aeruginosa, indicating potential therapeutic applications in treating infections .
Comparative Analysis with Related Compounds
A comparison of this compound with other pyrimidine derivatives highlights its unique structural features and biological activities:
Compound Name | Structure Features | Similarity Score |
---|---|---|
4-Amino-2-(methoxymethyl)pyrimidine-5-carboxylic acid | Contains an amino group at position four | 0.70 |
2-Chloropyrimidine-5-carboxylic acid | Chlorine substitution at position two | 0.68 |
Methyl 5-amino-2,6-dichloropyrimidine-4-carboxylate | Contains dichlorination and an amino group | 0.68 |
Ethyl 2-chloro-4,6-dimethylpyrimidine-5-carboxylate | Dimethyl substitution at positions four and six | 0.70 |
4-Methylpyrimidine-5-carboxylic acid | Methyl substitution at position four | 0.68 |
These compounds differ primarily in their substituents on the pyrimidine ring, affecting their reactivity and biological properties.
Case Studies and Research Findings
- Inhibition Studies : A study focusing on the inhibition of DHFR by various pyrimidine derivatives found that modifications to the structure significantly affected binding affinity and inhibitory potency. This suggests that further structural optimization of this compound could enhance its efficacy as an antitumor agent.
- Antimicrobial Testing : In vitro testing of related compounds demonstrated varying degrees of antibacterial activity against common pathogens. The findings indicate that structural modifications can lead to significant changes in antimicrobial efficacy, paving the way for the development of new antibiotics based on this scaffold .
- Pharmacological Applications : The potential use of this compound in combination therapies for cancer treatment has been explored, particularly in conjunction with other chemotherapeutic agents to enhance overall efficacy while minimizing side effects.
Properties
Molecular Formula |
C7H8N2O3 |
---|---|
Molecular Weight |
168.15 g/mol |
IUPAC Name |
2-(methoxymethyl)pyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C7H8N2O3/c1-12-4-6-8-2-5(3-9-6)7(10)11/h2-3H,4H2,1H3,(H,10,11) |
InChI Key |
UAHYKBWLKBRPNZ-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=NC=C(C=N1)C(=O)O |
Origin of Product |
United States |
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